Tert-butyl {[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
TERT-BUTYL 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE is a complex organic compound that features a combination of functional groups, including a cyano group, a thienyl group, and a trifluoromethyl group attached to a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyridyl Intermediate: The pyridyl ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of the Thienyl Group: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated pyridyl intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.
Formation of the Sulfanyl Acetate:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thienyl and trifluoromethyl groups can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 2-{[3-CYANO-6-(2-FURYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE: Similar structure but with a furan ring instead of a thienyl ring.
TERT-BUTYL 2-{[3-CYANO-6-(2-PHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienyl group in TERT-BUTYL 2-{[3-CYANO-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE imparts unique electronic properties and reactivity compared to its analogs with furan or phenyl rings . This can lead to different biological activities and applications .
Properties
Molecular Formula |
C17H15F3N2O2S2 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
tert-butyl 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H15F3N2O2S2/c1-16(2,3)24-14(23)9-26-15-10(8-21)11(17(18,19)20)7-12(22-15)13-5-4-6-25-13/h4-7H,9H2,1-3H3 |
InChI Key |
DSHUVGQLTIDTNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N |
Origin of Product |
United States |
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